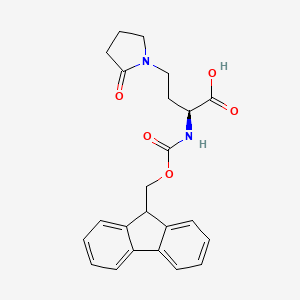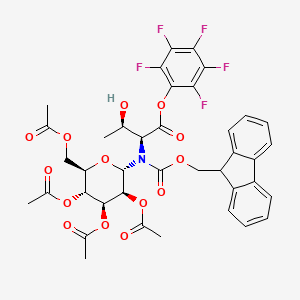
(2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple stereocenters and functional groups, making it a subject of interest for synthetic chemists and researchers in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group transformations. A common synthetic route might include:
Protection of Hydroxyl Groups: The initial step often involves protecting the hydroxyl groups to prevent unwanted reactions. This can be achieved using acetylation with acetic anhydride in the presence of a base like pyridine.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be constructed via a cyclization reaction, often using acid catalysts such as p-toluenesulfonic acid.
Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine to introduce the Fmoc protecting group.
Coupling with the Perfluorophenoxy Butanone: The key step involves coupling the protected intermediate with (2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-ylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Green Chemistry Principles: Using safer solvents and reagents, and minimizing waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can target the carbonyl groups, using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Chiral Catalysts: Due to its multiple stereocenters, it can be used in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes involved in metabolic pathways.
Protein Labeling: The Fmoc group allows for the compound to be used in protein labeling and purification techniques.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: Can be used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Material Science: Used in the development of new materials with specific properties, such as fluorinated polymers.
Agriculture: Potential use in the development of agrochemicals for pest control.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group allows for selective binding to proteins, while the perfluorophenoxy group can enhance interactions with hydrophobic regions of target molecules. The acetoxymethyl groups can undergo hydrolysis to release active intermediates that interact with biological targets.
相似化合物的比较
Similar Compounds
(2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(phenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but lacks the perfluorophenoxy group.
(2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(trifluoromethyl)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a trifluoromethyl group instead of the perfluorophenoxy group.
Uniqueness
The presence of the perfluorophenoxy group in the compound provides unique properties, such as increased hydrophobicity and potential for stronger interactions with biological targets. This makes it particularly useful in applications where enhanced binding affinity and specificity are required.
This detailed article provides a comprehensive overview of the compound (2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C39H36F5NO14 |
|---|---|
分子量 |
837.7 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C39H36F5NO14/c1-16(46)32(38(51)59-34-30(43)28(41)27(40)29(42)31(34)44)45(39(52)54-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)37-36(57-20(5)50)35(56-19(4)49)33(55-18(3)48)26(58-37)15-53-17(2)47/h6-13,16,25-26,32-33,35-37,46H,14-15H2,1-5H3/t16-,26-,32+,33-,35+,36+,37+/m1/s1 |
InChI 键 |
ZTKJAGNUGZMXKY-JJUASDENSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N([C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
规范 SMILES |
CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N(C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2S,3S,4S,5R)-5-[4-[2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-methyl-ethoxy]-3-methoxy-phenyl]-3,4-dimethyl-tetrahydrofuran-2-yl]-2-methoxy-phenol](/img/structure/B12848594.png)
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)
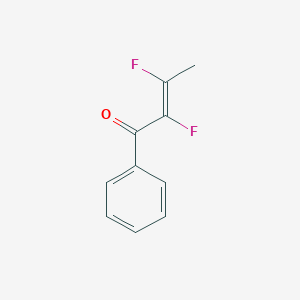
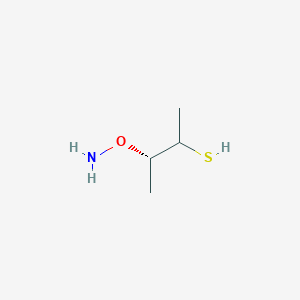

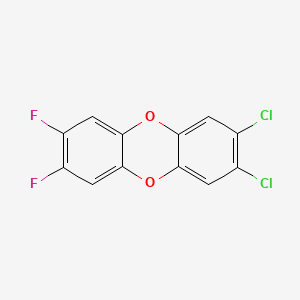


![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)

![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
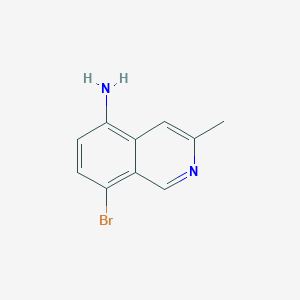
![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
